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Molecular Structure and Binding Mechanism
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The core structure of FIIN-2 is based on a pyrimido[4,5-d]pyrimidinone scaffold [1]. Unlike its
predecessor FIIN-1, it lacks two chlorine atoms, which likely reduces steric hindrance with larger gatekeeper

mutant residues [1]. Its key structural features and binding mode are summarized below.

Structural Feature Role in Binding and Activity

Pyrimido[4,5- Serves as the central scaffold for inhibitor binding [1].
d]pyrimidinone core

4-(4-methylpiperazin-1- Acts as a strong hinge binder, compensating for potency lost from
ylaniline group structural changes [1].
Acrylamide "warhead" Forms an irreversible covalent bond with a conserved cysteine in the

FGFR P-loop (Cys477 in FGFR4) [2] [3].

"DFG-out" conformation Binding mode that avoids steric clashes with the larger methionine
gatekeeper residue, crucial for inhibiting mutant forms [1] [2].

The covalent bond formation between FIIN-2's acrylamide group and the P-loop cysteine is central to its
mechanism. This bond is irreversible, leading to prolonged inhibition that can only be reversed by the
synthesis of new FGFR protein [4]. The dot code below illustrates the signaling pathway affected by this
binding.
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The signaling pathway shows how FIIN-2 inhibits FGFR to suppress downstream proliferation signals and

induce autophagy.
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Potency and Selectivity Profile

FIIN-2 demonstrates potent, nanomolar-range inhibition across all four FGFR subtypes and retains

significant activity against gatekeeper mutants that confer resistance to first-generation inhibitors [5] [1].

) ICs0 or ECso .
Kinase Target (M) Experimental Context & Notes
n
FGFR1 ICso0: 3.1 - Cell-free biochemical assay [6] [7].
6.4 nM
FGFR2 ICs0: 2.9 - Cell-free biochemical assay [6] [7].
4.3 nM
FGFR3 ICs0: 27 - Cell-free biochemical assay [6] [7].
6.7 nM
FGFR4 ICs0: 21 - 45  Cell-free biochemical assay [6] [7].
nM
FGFR2 V564F ECso: 58 - Antiproliferative activity in Ba/F3 cells [1] [6].
Gatekeeper Mutant 276 nM
SRC ICs0: ~330 Off-target activity due to shared P-loop cysteine [3] [7].
nM
YES ICs0: ~365 Off-target activity due to shared P-loop cysteine [3] [7].
nM
AMPKal N/A Novel off-target identified via chemoproteomics; binding to

Cys185 induces autophagy [2].

Key Experimental Protocols for Characterizing FIIN-2

To reliably assess the activity and mechanisms of FIIN-2, several standardized experimental approaches are

used.
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Cell Viability and Proliferation Assay

This protocol measures the compound's ability to inhibit the growth of cancer cells dependent on FGFR

signaling.

e Cell Lines: Ba/F3 cells engineered to express wild-type or mutant FGFRs; various cancer cell lines
(e.g., Hep3B, A549, A549/DDP) [1] [2] [4].

e Procedure: Plate cells and allow to adhere. Treat with a dose range of FIIN-2 (e.g., 0-1.0 uM) for a
sustained period (72-96 hours). Quantify cell viability using a method like the Cell-Titer-Glo
luminescent assay [1] [8].

e Output: ECso value, the concentration that inhibits 50% of cell proliferation.

In Vitro Kinase Activity Assay

This assay directly measures the inhibition of the FGFR kinase enzyme itself.

¢ Procedure: Use purified kinase domain of FGFR (wild-type or mutant). Incubate the kinase with FIIN-
2 and ATP/substrate. Measure residual kinase activity using a detection method like TR-FRET [8].
e Output: ICso value, the concentration that inhibits 50% of kinase activity [7].

Chemoproteomic Profiling for Target Identification

This method identifies both intended (on-target) and unintended (off-target) binding partners of FIIN-2

across the proteome.

¢ Probe Design: Synthesize an alkyne-tagged FIIN-2 probe (FP) that retains biological activity [2].
e Procedure:
o Treat live cells (e.g., Hep3B) with the FIIN-2 probe.
o Lyse cells and perform a "click chemistry" reaction (CUAAC) to attach a biotin tag to the probe-
bound proteins.
o Enrich biotin-tagged proteins with streptavidin beads.
o Identify the captured proteins using liquid chromatography-tandem mass spectrometry (LC-
MS/MS) [2].
e Output: A list of protein targets covalently bound by FIIN-2.

The dot code below visualizes this chemoproteomic workflow.
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The experimental workflow for chemoproteomic profiling identifies FIIN-2's protein targets.

Assessing Autophagy Induction

FIIN-2 can induce protective autophagy in cancer cells, which can be measured to understand its full

biological effect.

e Key Markers: Monitor conversion of LC3-I to LC3-II (increased LC3-Il indicates autophagy) and
degradation of p62 [4].

¢ Pathway Analysis: FIIN-2 inhibits the PI3BK/AKT/mTOR pathway, a key regulator of autophagy.
Detect changes in phosphorylation of AKT and mTOR by western blot [4].

¢ Functional Assay: Combine FIIN-2 with autophagy inhibitors (e.g., Chloroquine or 3-MA). Enhanced
cytotoxicity confirms the presence of protective autophagy [4].
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Key Implications for Drug Development

e Overcoming Resistance: The primary therapeutic value of FIIN-2 lies in its ability to potently inhibit
FGFR gatekeeper mutants, a major clinical resistance mechanism to earlier inhibitors like BGJ398
and AZD4547 [5] [1].

e Selectivity Considerations: While designed for FGFRs, FIIN-2 shows clinically relevant off-target
activity against kinases with a similarly positioned P-loop cysteine, such as SRC and YES, and a
novel off-target, AMPKal [2] [3] [7]. This informs potential side effects and provides a rationale for
developing more selective analogs.

e Therapeutic Combinations: The discovery that FIIN-2 induces protective autophagy in cancer
cells like lung adenocarcinoma suggests that its cytotoxic effects could be significantly enhanced by
co-administration with autophagy inhibitors [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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